molecular formula C11H14N4 B1479943 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile CAS No. 2098052-99-2

2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

Cat. No.: B1479943
CAS No.: 2098052-99-2
M. Wt: 202.26 g/mol
InChI Key: HBTCIPOZBSKPCD-UHFFFAOYSA-N
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Description

2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a high-value chemical scaffold for pharmaceutical research and advanced organic synthesis. This compound features the 1H-imidazo[1,2-b]pyrazole core, which is recognized as a promising non-classical isostere for indole rings in medicinal chemistry . The incorporation of a tert-butyl group at the 6-position and a nitrile-functionalized acetamide side chain enhances the molecule's properties and provides a versatile handle for further functionalization. The 1H-imidazo[1,2-b]pyrazole scaffold is of significant interest due to its diverse bioactivities, which include antimicrobial, anticancer, and anti-inflammatory properties . Its primary research value lies in its role as a key synthetic intermediate. The nitrile moiety is a crucial functional group that can be transformed into other groups, such as amidines, making it a versatile precursor for constructing a diverse array of more complex molecules . Furthermore, studies have shown that replacing an indole ring with a 1H-imidazo[1,2-b]pyrazole core, as in the isostere of the drug pruvanserin, can lead to significantly improved solubility in aqueous media, addressing a common limitation in drug development . This makes the scaffold particularly valuable for designing new chemical entities with optimized physicochemical properties. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can employ this compound in the synthesis of novel heterocyclic compounds, as a building block for drug discovery projects, and in the development of potential kinase inhibitors .

Properties

IUPAC Name

2-(6-tert-butylimidazo[1,2-b]pyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-11(2,3)9-8-10-14(5-4-12)6-7-15(10)13-9/h6-8H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTCIPOZBSKPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=CN(C2=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many compounds. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific conditions and concentrations used. Additionally, 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile has been shown to bind to certain proteins, altering their conformation and function.

Molecular Mechanism

The molecular mechanism of action of 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, it can interact with DNA and RNA, influencing the transcription and translation processes. These interactions result in changes in gene expression, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis.

Transport and Distribution

The transport and distribution of 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, involving transporters such as ABC transporters. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as tissue perfusion and binding affinity to tissue-specific proteins.

Biological Activity

2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The imidazo[1,2-b]pyrazole scaffold is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile can be represented as follows:

  • Molecular Formula : C11H17N5
  • Molecular Weight : 217.29 g/mol
  • CAS Number : 121214820

The presence of the tert-butyl group enhances the lipophilicity of the compound, which may influence its biological interactions.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds containing the imidazo[1,2-b]pyrazole structure. For instance, derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.

CompoundIC50 (µM)COX-2 Selectivity Index
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrileTBDTBD
Celecoxib0.0295.84

Research indicates that modifications to the pyrazole ring can enhance anti-inflammatory potency. For example, compounds with specific substituents have demonstrated IC50 values ranging from 0.02 to 0.04 µM against COX-2, suggesting that structural optimization is key to improving efficacy .

Anticancer Activity

The imidazo[1,2-b]pyrazole derivatives have also been investigated for their anticancer properties. Studies have shown that these compounds can inhibit various kinases involved in cancer cell proliferation.

  • Mechanism : The mechanism often involves ATP-competitive inhibition of kinases such as Akt and Aurora kinases.
CompoundTarget KinaseIC50 (nM)
AfuresertibAkt310
IlorasertibAurora B/C5

The structural features of imidazo[1,2-b]pyrazoles contribute to their ability to bind effectively to kinase active sites, thereby inhibiting tumor growth .

Antimicrobial Activity

Emerging data suggest that imidazo[1,2-b]pyrazole derivatives exhibit antimicrobial properties against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Study on Anti-inflammatory Effects

A study conducted by Abdellatif et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using an enzyme immunoassay. The results indicated that certain derivatives exhibited high selectivity for COX-2 over COX-1, with minimal side effects observed in histopathological examinations .

Evaluation of Anticancer Activity

In another investigation focusing on anticancer activity, a derivative of the imidazo[1,2-b]pyrazole scaffold was found to significantly reduce tumor size in xenograft models through targeted inhibition of Akt signaling pathways .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile exhibit significant anticancer properties. A study demonstrated that imidazo[1,2-b]pyrazole derivatives can inhibit specific kinases involved in cancer progression, making them potential candidates for cancer therapeutics. The compound's structure allows it to interact effectively with target proteins, inhibiting their activity and leading to reduced tumor growth .

2. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro studies have shown that it can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like rheumatoid arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of these diseases .

Material Science Applications

1. Organic Electronics
Due to its unique electronic properties, 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is being explored as a material for organic semiconductors. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating such compounds can enhance the efficiency and stability of these devices .

2. Catalysis
The compound has potential applications as a catalyst in organic reactions. Its imidazole moiety can facilitate various catalytic processes, including cross-coupling reactions and other transformations essential in synthetic organic chemistry. Studies have indicated that derivatives of imidazo[1,2-b]pyrazoles can serve as effective catalysts due to their ability to stabilize transition states during chemical reactions .

Agricultural Chemistry Applications

1. Pesticide Development
There is ongoing research into the use of imidazo[1,2-b]pyrazole derivatives as pesticide agents. The structural features of 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile may provide enhanced efficacy against pests while minimizing toxicity to non-target organisms. Preliminary studies suggest that such compounds can disrupt the nervous systems of pests, leading to their mortality without affecting beneficial insects significantly .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Inhibition of specific kinases leading to reduced tumor growth
Anti-inflammatory Modulation of inflammatory cytokines
Organic Electronics Enhanced efficiency in OLEDs and OPVs
Pesticide Development Effective against pests with low toxicity to non-target organisms

Comparison with Similar Compounds

Structural and Electronic Differences

  • tert-Butyl vs. Cyclohexyl (Aliphatic Substituents): The tert-butyl group (branched alkyl) offers greater steric hindrance and electron-donating effects compared to the cyclohexyl group (alicyclic). This may influence solubility, with tert-butyl derivatives being more lipophilic than cyclohexyl analogs.
  • Aromatic Substituents (Pyrazin-2-yl and Pyridin-2-yl):
    • Pyrazine (C₄H₃N₂) and pyridine (C₅H₄N) substituents introduce electron-withdrawing effects due to their nitrogen atoms. These groups may enhance π-π stacking interactions in biological targets or materials. The pyridin-2-yl group, in particular, could act as a hydrogen-bond acceptor, broadening applications in drug design .

Preparation Methods

Synthesis of Imidazo[1,2-b]pyrazole Core

A common approach to synthesize the imidazo[1,2-b]pyrazole nucleus starts from pyrazole derivatives and involves cyclization reactions under acidic or basic conditions.

  • For example, 1H-imidazo[1,2-b]pyrazole can be prepared by heating a mixture of ethanol and sulfuric acid (20%) at 75 °C for 75 minutes, followed by neutralization with sodium bicarbonate and extraction with ethyl acetate. The crude product is purified by flash column chromatography to yield the imidazo[1,2-b]pyrazole core as a solid.

Introduction of tert-Butyl Group

The tert-butyl group at the 6-position is often introduced via electrophilic substitution or by using tert-butyl-substituted starting materials.

  • One reported method involves the use of tert-butyl isocyanide in multicomponent reactions catalyzed by iodine at room temperature. The reaction of 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide in ethanol with iodine catalyst leads to the formation of tert-butyl-substituted imidazo[1,2-a]pyrazine derivatives in good yields.

Attachment of Acetonitrile Group

The acetonitrile group is introduced at the nitrogen atom (N-1) of the imidazo[1,2-b]pyrazole ring via nucleophilic substitution or alkylation.

  • A typical procedure involves deprotonation of the imidazo[1,2-b]pyrazole with sodium hydride in anhydrous dimethylformamide (DMF) at low temperature (0 °C), followed by the slow addition of a suitable electrophile such as a haloacetonitrile derivative or a protected acetonitrile equivalent. After stirring and workup, the product is purified by column chromatography to afford the desired acetonitrile-substituted compound in high yield.

Representative Synthetic Procedure for 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

Step Reagents/Conditions Description Yield/Outcome
1 Ethanol, H2SO4 (20%), 75 °C, 75 min Cyclization to form 1H-imidazo[1,2-b]pyrazole core 60% yield of core compound
2 2-Aminopyrazine, aryl aldehyde, tert-butyl isocyanide, iodine catalyst, ethanol, room temp Multicomponent reaction introducing tert-butyl group at 6-position Moderate to good yields (up to 82%)
3 Sodium hydride, DMF, 0 °C, then haloacetonitrile electrophile Alkylation of N-1 with acetonitrile moiety 82% yield of acetonitrile-substituted product
4 Purification by flash column chromatography Isolation of pure product High purity (>98%) confirmed by HPLC

Detailed Research Findings and Analysis

  • Reaction Atmosphere and Solvent: All reactions are typically performed under inert atmosphere (argon) in flame-dried glassware to prevent moisture and oxygen interference, which is critical for sodium hydride and other sensitive reagents.

  • Catalysis: Iodine catalysis has been demonstrated as an effective, low-cost, and environmentally benign method for the multicomponent synthesis of tert-butyl-substituted imidazo[1,2-a]pyrazines, which can be adapted for the imidazo[1,2-b]pyrazole system.

  • Temperature Control: The alkylation step with sodium hydride requires strict temperature control (0 °C) to avoid side reactions and decomposition, ensuring high selectivity and yield.

  • Purification: Flash column chromatography using silica gel with solvent mixtures such as ethyl acetate/methanol or isohexane/ethyl acetate is effective for isolating the target compound with high purity.

  • Yield Optimization: The combined use of protecting groups (e.g., SEMCl for nitrogen protection) and controlled addition of reagents improves the overall yield and purity of the final product.

Summary Table of Key Preparation Parameters

Parameter Conditions Notes
Atmosphere Argon Prevents moisture/oxygen interference
Solvent Ethanol, DMF, Acetonitrile Selected based on reaction step
Catalyst Iodine (for multicomponent reaction) Metal-free, eco-friendly catalyst
Base Sodium hydride Strong base for deprotonation
Temperature 0 °C to 75 °C Controlled for selectivity and yield
Reaction Time 10 min to several hours Depends on step
Purification Flash chromatography Silica gel, solvent mixtures tailored

Q & A

Basic: What synthetic strategies are most effective for preparing 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile?

Answer:
The compound is typically synthesized via cyclocondensation reactions using acetonitrile derivatives as precursors. A common approach involves:

  • Reacting tert-butyl-substituted pyrazole intermediates with chloroacetonitrile under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) to isolate the product.
  • Yield optimization requires precise stoichiometric control and inert atmosphere to prevent side reactions like oxidation of the tert-butyl group .

Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?

Answer:
Critical techniques include:

  • 1H/13C NMR spectroscopy to verify substituent positions and tert-butyl group integration .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation and isotopic pattern analysis.
  • IR spectroscopy to identify nitrile (C≡N) stretching vibrations (~2200–2260 cm⁻¹) .
  • X-ray crystallography (if crystalline) for absolute configuration determination, though challenges arise due to the compound’s potential amorphous nature .

Advanced: How does the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The tert-butyl group acts as a steric hindrance agent:

  • Electronic effects : Electron-donating tert-butyl stabilizes the imidazo-pyrazole core, reducing electrophilicity at the acetonitrile carbon .
  • Steric effects : Bulkiness slows nucleophilic attack at the nitrile group, favoring alternative reaction pathways (e.g., ring-opening or rearrangement).
  • Experimental validation : Kinetic studies using substituted analogs and DFT calculations (e.g., Mulliken charge analysis) can quantify steric/electronic contributions .

Advanced: What computational methods are recommended to predict the electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) basis sets to model HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. This predicts reactivity toward electrophiles/nucleophiles .
  • Molecular Dynamics (MD) simulations : Assess solvation effects and conformational flexibility in biological systems.
  • Software tools : Gaussian, ORCA, or VASP for calculations, with validation against experimental UV-Vis and cyclic voltammetry data .

Advanced: How can researchers design experiments to evaluate the compound’s interaction with biological targets?

Answer:

  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for enzymes/receptors .
  • Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization via confocal microscopy .
  • In vivo models : Administer the compound in randomized block designs (e.g., split-plot for dose-response studies) to assess pharmacokinetics .

Advanced: What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

Answer:

  • Meta-analysis : Compare datasets across studies, focusing on variables like solvent polarity (logP), purity (>95% by HPLC), and assay conditions (pH, temperature) .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing tert-butyl with cyclopropyl) to isolate substituent effects .
  • Reproducibility protocols : Standardize cell lines (e.g., HEK293 vs. HeLa) and negative controls to minimize experimental noise .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Storage conditions : Argon-sealed vials at –20°C to prevent hydrolysis of the nitrile group.
  • Degradation indicators : Monitor via HPLC for peaks corresponding to hydrolysis products (e.g., carboxylic acid derivatives) .
  • Light sensitivity : Amber glassware to avoid photodegradation of the imidazo-pyrazole core .

Advanced: How does this compound compare to other imidazo-pyrazole derivatives in catalytic applications?

Answer:

  • Catalytic activity : The nitrile group enables coordination to transition metals (e.g., Pd or Cu) for cross-coupling reactions. Compare turnover numbers (TON) with non-nitrile analogs .
  • Thermal stability : Thermogravimetric analysis (TGA) shows higher decomposition temperatures (~250°C) than non-tert-butyl derivatives due to steric protection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Reactant of Route 2
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.